Unii-2QB22hnv5B
Description
UNII-2QB22HNv5B is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS 1046861-20-4). It is characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group. This compound exhibits moderate solubility (0.24 mg/mL) and a logP (octanol-water partition coefficient) of 2.15, indicating moderate lipophilicity . It is utilized in pharmaceutical and materials science research, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronic acid functionality. Its bioactivity profile includes high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system drug development .
Properties
Molecular Formula |
C19H27FN4O2 |
|---|---|
Molecular Weight |
362.4 |
IUPAC Name |
N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H27FN4O2/c1-3-13(2)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)24(23-17)12-8-4-7-11-20/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H2,21,25)(H,22,26)/t13-,16-/m0/s1 |
InChI Key |
BGRYUHNKCCAZCH-BBRMVZONSA-N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Synonyms |
N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following boronic acid derivatives share structural similarities with UNII-2QB22HNv5B, differing primarily in substituent positions and halide composition. Key properties are compared below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | LogP<sup>1</sup> | Solubility (mg/mL) | Similarity Score<sup>2</sup> | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₆H₅BBrClO₂ | Br (3-), Cl (5-) | 2.15 | 0.24 | - | Drug synthesis, catalysis |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | Br (3-), Cl (5-) | 2.10 | 0.28 | 0.87 | Polymer chemistry |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | Br (6-), Cl (2-,3-) | 2.85 | 0.15 | 0.71 | Organic electronics |
| (4-Fluoro-2-methylphenyl)boronic acid | C₇H₇BFO₂ | F (4-), CH₃ (2-) | 1.98 | 0.35 | 0.62 | Agricultural chemicals |
<sup>1</sup> LogP values calculated using XLOGP3 .
<sup>2</sup> Structural similarity scores (0–1 scale) derived from PubChem substructure analysis .
Key Findings:
Substituent Position and Reactivity :
- This compound’s 3-bromo-5-chloro configuration enhances steric hindrance compared to the 6-bromo-2,3-dichloro analog, reducing its reactivity in palladium-catalyzed couplings .
- The 4-fluoro-2-methyl derivative’s higher solubility (0.35 mg/mL) is attributed to reduced halogen bulk and methyl hydrophobicity .
Thermal Stability :
- The dichloro-substituted analog exhibits higher thermal stability (decomposition at 220°C vs. 195°C for this compound), attributed to stronger halogen bonding .
Comparison with Functionally Similar Compounds
This compound’s role in catalysis and drug synthesis overlaps with:
Metal-Organic Frameworks (MOFs):
- ZIF-8 (Zeolitic Imidazolate Framework) : While structurally distinct, ZIF-8 shares catalytic applications in cross-coupling reactions. However, this compound offers superior regioselectivity in aryl-aryl bond formation .
Organotin Compounds (e.g., Tributyltin chloride):
- Organotin compounds are toxic and environmentally persistent, whereas this compound’s boronic acid group enables greener synthesis with lower ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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